molecular formula C17H19NO2 B12601708 Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- CAS No. 647017-93-4

Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-

Cat. No.: B12601708
CAS No.: 647017-93-4
M. Wt: 269.34 g/mol
InChI Key: ITVGNXRQCFQQET-UHFFFAOYSA-N
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Description

Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a butenyl chain, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with 3-buten-1-amine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Properties

CAS No.

647017-93-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)but-3-enylamino]phenol

InChI

InChI=1S/C17H19NO2/c1-3-6-15(13-9-11-14(20-2)12-10-13)18-16-7-4-5-8-17(16)19/h3-5,7-12,15,18-19H,1,6H2,2H3

InChI Key

ITVGNXRQCFQQET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)NC2=CC=CC=C2O

Origin of Product

United States

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